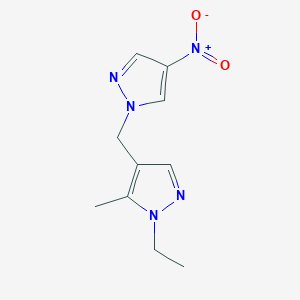

1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-ethyl-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-3-14-8(2)9(4-12-14)6-13-7-10(5-11-13)15(16)17/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRZWMAMETWYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CN2C=C(C=N2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole, with the CAS number 1005670-69-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 235.24 g/mol. The compound features a pyrazole core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitro-1H-pyrazole with appropriate alkylating agents under controlled conditions. Various methods have been reported in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Activity

Research has demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance:

- In vitro Studies : A study highlighted that derivatives based on the 1H-pyrazole structure inhibited the growth of various cancer cell lines including lung (A549), breast (MDA-MB-231), and colorectal cancers. The IC50 values for these compounds ranged from 3.79 µM to over 40 µM, indicating potent antiproliferative effects against these cell lines .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Direct Antibacterial Activity : Various studies have reported that pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against strains like E. coli and S. aureus, showing significant inhibition at concentrations as low as 10 µg/mL .

Case Studies

Several case studies have been documented that further illustrate the biological activities of pyrazole derivatives:

- Anticancer Efficacy : A study involving a series of pyrazole derivatives indicated that modifications at the nitrogen positions significantly affected their cytotoxicity against cancer cells, demonstrating structure-activity relationships that could guide future drug design .

- Antimicrobial Potential : Another investigation focused on a library of pyrazole compounds revealed that certain substitutions enhanced their antibacterial properties, making them suitable candidates for further development as antibiotic adjuvants .

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound exhibit significant efficacy in pain management by targeting specific inflammatory pathways .

Case Study: Pyrazole Pharmacophore

A review focusing on the biological activities of pyrazole derivatives highlighted that compounds similar to 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole have shown promising results in clinical settings, particularly for conditions requiring anti-inflammatory treatment .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It enhances crop protection products by improving their efficacy against pests and diseases. The incorporation of pyrazole derivatives into pesticide formulations has been shown to increase both effectiveness and stability under field conditions .

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound in studies related to enzyme inhibition, which allows for the exploration of metabolic pathways and drug interactions. The nitro group in the structure plays a crucial role in modulating biological activity, making it a valuable tool for biochemical assays .

Case Study: Metabolic Pathway Exploration

Studies have demonstrated that compounds featuring similar structural motifs can effectively inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for various diseases .

Material Science

Novel Material Development

The compound is also explored for its potential in creating novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to materials suitable for advanced technology applications, including sensors and electronic devices .

Summary Table of Applications

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s nitro group contrasts with the electron-donating methoxy group in ’s ester derivative. This difference affects solubility (nitro reduces polarity) and reactivity (nitro enhances electrophilic substitution).

- Hydrogen Bonding : The hydroxy-substituted compound in exhibits higher aqueous solubility due to hydrogen-bonding capacity, unlike the hydrophobic nitro group in the target compound.

Stability and Commercial Viability

The target compound’s discontinued commercial status () contrasts with the sustained availability of simpler derivatives like the ester in . This may reflect challenges in nitro-group stability (e.g., photodegradation) or synthesis scalability.

Q & A

Basic: What are the established synthetic routes for 1-ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyrazole core via cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives under reflux conditions (e.g., THF, 50°C, 16 hours) .

- Step 2: Introduction of the nitro group via nitration or substitution reactions, often using nitric acid or nitro-containing reagents under controlled pH and temperature .

- Step 3: Alkylation at the 4-position using reagents like 4-nitro-1H-pyrazol-1-ylmethyl halides in the presence of a base (e.g., K₂CO₃) .

Optimization Tips: - Use column chromatography (silica gel, ethyl acetate/hexane) for purification .

- Monitor reaction progress via TLC or HPLC to adjust reaction time and temperature .

Advanced: How can computational methods resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Crystallographic discrepancies (e.g., bond length/angle mismatches) can arise from dynamic disorder or twinning. Strategies include:

- Refinement Software: Use SHELXL for robust refinement, leveraging constraints for disordered regions and applying TWIN/BASF commands for twinned data .

- Validation Tools: Cross-check with PLATON or CCDC Mercury to validate hydrogen bonding networks and packing patterns .

- Supplementary Data: Pair X-ray results with DFT calculations (e.g., Gaussian) to reconcile electronic effects on molecular geometry .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. For example, the ethyl group (δ ~1.2 ppm, triplet) and nitro-pyrazole protons (δ ~8.5 ppm) .

- IR Spectroscopy: Identify nitro (1520–1350 cm⁻¹, asymmetric stretch) and C-N (1250–1020 cm⁻¹) groups .

- Mass Spectrometry: Confirm molecular weight via ESI-MS; fragmentation patterns validate substituent positions .

Advanced: How do structural modifications (e.g., nitro group position) impact bioactivity in pyrazole analogs?

Methodological Answer:

Structure-Activity Relationship (SAR) studies highlight:

-

Nitro Group: Position 4 on the pyrazole ring enhances electron-withdrawing effects, increasing binding affinity to target enzymes (e.g., kinases) .

-

Substituent Effects:

Advanced: What strategies mitigate low yields in heterocyclic coupling reactions during synthesis?

Methodological Answer:

- Catalyst Optimization: Use Cu(I) catalysts (e.g., CuSO₄/ascorbate) for click chemistry-based coupling, enhancing regioselectivity .

- Solvent Screening: Polar aprotic solvents (DMF, THF) improve solubility of nitro-pyrazole intermediates .

- Temperature Control: Reactions at 50–60°C balance kinetic control and side-product formation .

Basic: How is the purity of this compound validated, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

- HPLC: Use a C18 column (MeCN:H₂O = 70:30); purity ≥95% is required, with retention time matching reference standards .

- Elemental Analysis: C, H, N percentages must align with theoretical values within ±0.4% .

- Melting Point: Sharp range (e.g., 145–147°C) indicates homogeneity .

Advanced: How do solvent effects influence the compound’s stability in long-term storage?

Methodological Answer:

- Degradation Pathways: Nitro groups are prone to photodegradation; store in amber vials at –20°C under inert gas (N₂/Ar) .

- Solvent Compatibility: Avoid DMSO (promotes nitro reduction); use anhydrous ethanol or acetonitrile for stock solutions .

Basic: What are the best practices for resolving overlapping signals in ¹H NMR spectra?

Methodological Answer:

- 2D NMR: Employ COSY and HSQC to disentangle overlapping protons (e.g., ethyl vs. methyl groups) .

- Solvent Selection: Deuterated DMSO-d₆ resolves aromatic protons better than CDCl₃ .

- Temperature Variation: Acquire spectra at 25°C and 40°C to shift exchangeable proton signals .

Advanced: How can DFT calculations predict reactivity in functionalization reactions (e.g., nitro reduction)?

Methodological Answer:

- Fukui Indices: Identify electrophilic sites (e.g., nitro group) prone to reduction using B3LYP/6-31G* basis sets .

- Transition State Modeling: Simulate pathways for nitro→amine conversion; compare activation energies (ΔG‡) for Pd/C vs. Zn/HCl systems .

Advanced: What statistical methods address variability in biological assay data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.